![molecular formula C16H18N4O3 B259520 1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE](/img/structure/B259520.png)
1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE typically involves multi-step organic reactions One common approach involves the cyclization of appropriate precursors under controlled conditionsThe morpholine group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with enhanced properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-[3-(MORPHOLIN-4-YL)PROPYL]IMIDAZOLIDINE-2,4,5-TRIONE HYDROCHLORIDE: Shares a similar morpholine group but has a different core structure.
4-ACRYLOYLMORPHOLINE: Contains a morpholine group and is used in polymer synthesis.
Uniqueness
1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE is unique due to its chromeno[3,4-d][1,2,3]triazole core, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H18N4O3 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpropyl)chromeno[3,4-d]triazol-4-one |
InChI |
InChI=1S/C16H18N4O3/c21-16-14-15(12-4-1-2-5-13(12)23-16)20(18-17-14)7-3-6-19-8-10-22-11-9-19/h1-2,4-5H,3,6-11H2 |
InChI Key |
QAOWVAXBYUQEOA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCN2C3=C(C(=O)OC4=CC=CC=C43)N=N2 |
Canonical SMILES |
C1COCCN1CCCN2C3=C(C(=O)OC4=CC=CC=C43)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B259438.png)
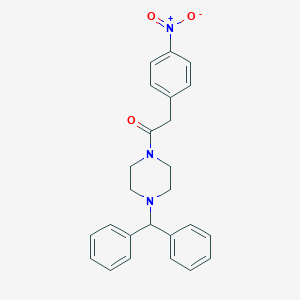
methanone](/img/structure/B259442.png)
![2,3-dihydrospiro(4H-[1]benzothieno[3,2-b]pyran-2,3'-cyclohexane)-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![ethyl 5-amino-6-cyano-7-(5-methyl-2-furyl)-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)
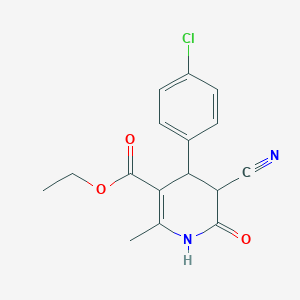
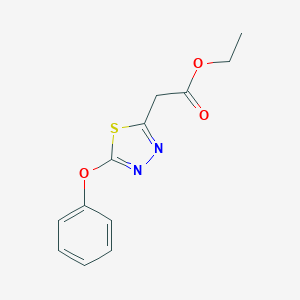
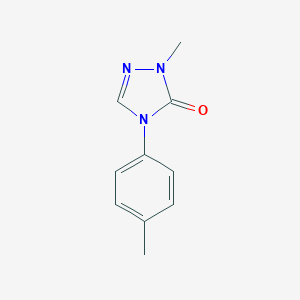

![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)
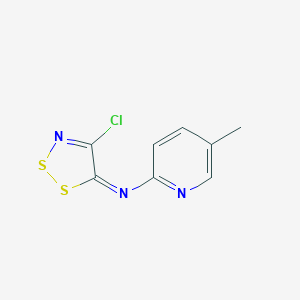
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
